2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid is a synthetic organic compound with the molecular formula C13H21NO5. It is characterized by its spirocyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid typically involves the reaction of a suitable spirocyclic precursor with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific functional groups present.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can be further functionalized .
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
- 7-[(Tert-butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid
- 2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
Uniqueness
2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination imparts distinct reactivity and stability, making it valuable in synthetic chemistry and drug development .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxa-2-azaspiro[3.5]nonane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-8-13(9(14)10(15)16)4-6-18-7-5-13/h9H,4-8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOBBGRZUFFURI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1C(=O)O)CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955492-38-2 |
Source
|
Record name | 2-[(tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.